molecular formula C15H20N4O3S B12142413 Methylethyl 2-[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate

Methylethyl 2-[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate

Cat. No.: B12142413
M. Wt: 336.4 g/mol
InChI Key: OFAPVXFKGSPZAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylethyl 2-[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate is a 1,2,4-triazole derivative characterized by a 4-amino-triazole core substituted with a 4-ethoxyphenyl group at position 5 and a methyl ester-linked thioacetate side chain. This structural framework is shared with several pharmacologically active triazole-based compounds, which are often explored for their hepatoprotective, neuroprotective, and anti-stress properties. The compound’s ethoxyphenyl moiety may influence its lipophilicity and bioavailability compared to analogs with morpholine, pyridyl, or thiophene substituents. This article provides a detailed comparison of its structural, toxicological, and pharmacokinetic properties with similar triazole derivatives reported in recent studies.

Properties

Molecular Formula

C15H20N4O3S

Molecular Weight

336.4 g/mol

IUPAC Name

propan-2-yl 2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate

InChI

InChI=1S/C15H20N4O3S/c1-4-21-12-7-5-11(6-8-12)14-17-18-15(19(14)16)23-9-13(20)22-10(2)3/h5-8,10H,4,9,16H2,1-3H3

InChI Key

OFAPVXFKGSPZAO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylethyl 2-[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate typically involves the reaction of 4-ethoxyphenyl hydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized using thioacetic acid to yield the triazole ring. The final step involves the esterification of the triazole-thiol with methylethyl acetate under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps such as recrystallization and chromatography are optimized to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methylethyl 2-[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methylethyl 2-[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methylethyl 2-[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their function. The ethoxyphenyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs differ primarily in their substituents at the triazole core and counterions (where applicable). Key structural variations and their implications are summarized below:

Compound Substituents Counterion Key Structural Features Reference
Methylethyl 2-[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate 4-ethoxyphenyl, methyl ester None Ethoxy group enhances lipophilicity; ester improves metabolic stability.
Potassium 2-((4-amino-5-(morpholinomethyl)-4H-1,2,4-triazol-3-yl)thio)acetate Morpholinomethyl Potassium Morpholine increases water solubility; potassium salt enhances bioavailability.
Sodium 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetate Thiophen-2-ylmethyl Sodium Thiophene improves membrane permeability; sodium salt increases aqueous solubility.
Morpholinium 2-(5-(4-pyridyl)-4-(2-methoxyphenyl)-1,2,4-triazol-3-ylthio)acetate (Thiometrizole) 4-pyridyl, 2-methoxyphenyl Morpholinium Pyridyl and methoxyphenyl confer dual polarity; morpholinium optimizes tissue distribution.
APK-38 (Morpholinium 5-(4-nitrophenyl)-1,2,4-triazolyl-3-ylthioacetate) 4-nitrophenyl Morpholinium Nitro group enhances electron-withdrawing effects; may influence redox activity.

Toxicity Profile Comparison

Toxicity varies significantly with substituents and counterions:

Compound Toxicity (LC₅₀ or Class) Notes Reference
This compound Not reported (analogs suggest low-toxicity profile). Ethoxy group likely reduces acute toxicity. N/A
Potassium 2-((4-amino-5-(morpholinomethyl)-4H-1,2,4-triazol-3-yl)thio)acetate Low toxicity (hepatoprotective dose: 10–20 mg/kg in chickens). Safe for co-administration with antibiotics.
Sodium 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetate Moderately toxic (LC₅₀ = 4.54 mg/L in Danio rerio). Classified as moderately toxic per Passino criteria.
Thiometrizole Low toxicity Rapid elimination (undetectable in blood after 24 hours).

Pharmacokinetic Comparison

Key pharmacokinetic parameters highlight differences in absorption and metabolism:

Compound t₁/₂ (h) Cₘₐₓ (μg/mL) AUC (μg·h/mL) Key Findings Reference
This compound Not reported Not reported Not reported Structural analogs suggest ester hydrolysis may prolong half-life. N/A
Potassium 2-((4-amino-5-(morpholinomethyl)-4H-1,2,4-triazol-3-yl)thio)acetate 0.32 279.67 150.9 Rapid absorption (Cₘₐₓ at 5 min); short half-life suggests frequent dosing.
Thiometrizole 1.5–2.0 275 (at 15 min) Not reported Rapid distribution; eliminated within 24 hours post-IV administration.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.